8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-b][1,3]oxazine ring system fused with a 4-methylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a suitable amine and an aldehyde or ketone, followed by cyclization to form the oxazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one can be compared with other similar compounds such as:
2,4-Disubstituted 6H-1,3-Oxazin-6-ones: These compounds share a similar oxazine ring structure but differ in the substituents attached to the ring.
3-(4′-Methylphenyl)-8-Methylxanthine Derivatives: These compounds have a different core structure but share the 4-methylphenyl group, leading to some similarities in their chemical properties.
The uniqueness of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one lies in its specific ring system and the presence of both the pyrrolo and oxazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
7088-17-7 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
8a-(4-methylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-11-3-5-12(6-4-11)14-8-7-13(16)15(14)9-2-10-17-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
WLZOVDLKCXHTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CCC(=O)N2CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.